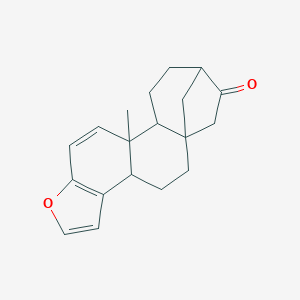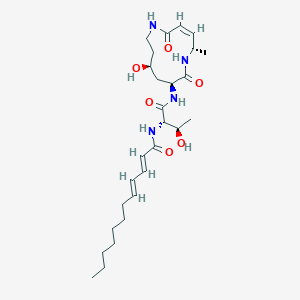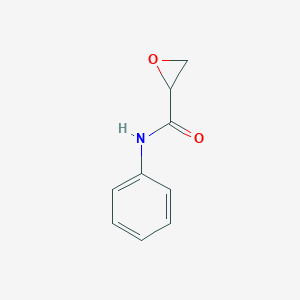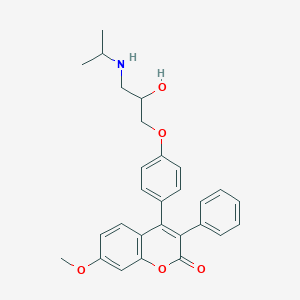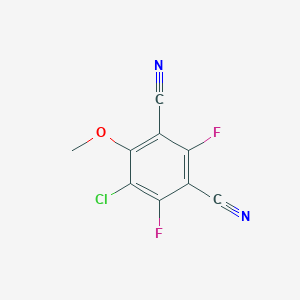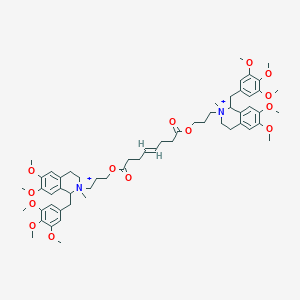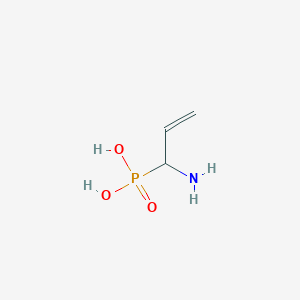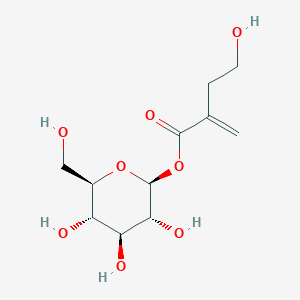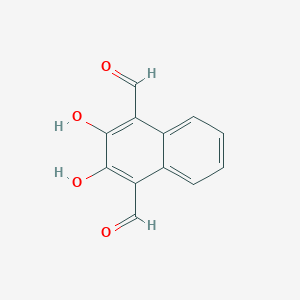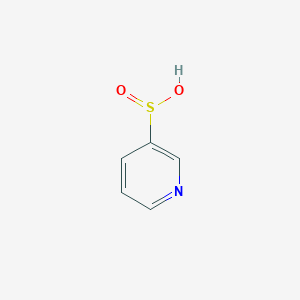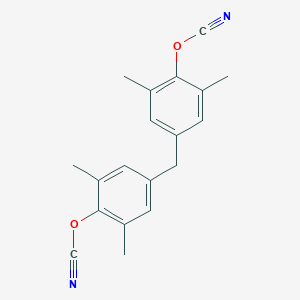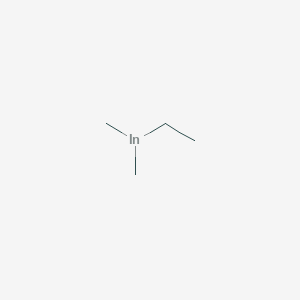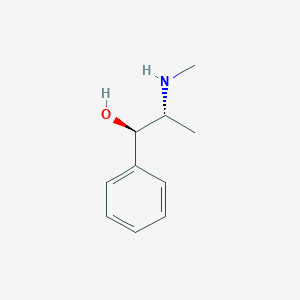
(-)-Pseudoephedrine
概要
説明
Synthesis Analysis
The synthesis of (-)-Pseudoephedrine has been explored through various methods. A notable approach involves the use of pseudoephedrine as a chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. This process utilizes both enantiomers of pseudoephedrine, which are transformed into tertiary amides in high yields. These tertiary amides, in the presence of lithium chloride, undergo diastereoselective alkylations with alkyl halides, leading to α-substituted products (Myers et al., 1997).
Molecular Structure Analysis
The molecular structure of (-)-Pseudoephedrine is critical for understanding its interactions and mechanisms of action. The stereochemistry and structural attributes of pseudoephedrine are key in determining its pharmacological effects and physical properties. However, detailed analysis specific to the molecular structure of (-)-Pseudoephedrine is not readily available in the reviewed literature.
Chemical Reactions and Properties
Pseudoephedrine participates in a range of chemical reactions, owing to its structure and reactivity. It is used as a precursor in various synthetic processes, such as the synthesis of enantiomerically enriched carboxylic acids and related compounds. Its reactivity is often exploited in asymmetric synthesis, making it a valuable compound in organic chemistry (Myers et al., 1997).
Physical Properties Analysis
The physical properties of (-)-Pseudoephedrine, including its solubility, melting point, and spectral properties, play a crucial role in its formulation and application in pharmaceuticals. Techniques like derivative spectroscopy and micellar electrokinetic chromatography have been employed to study its physical properties and for quantitative analysis in various formulations (Hoover et al., 1987).
科学的研究の応用
Biological Effects
It can induce sperm abnormalities, decrease sperm numbers, and increase apoptotic activity in the testis of rats if taken at high doses (Nudmamud-Thanoi & Thanoi, 2012).
Chemical Synthesis
Pseudoephedrine is useful as a chiral auxiliary for asymmetric synthesis, enabling the creation of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones (Myers et al., 1997).
Sports Performance
Ingesting 2.5 mg/kg body weight of pseudoephedrine 90 minutes before exercise can improve 1500-m running performance by 2.1% (Hodges et al., 2006).
Medical Applications
It is used in oral preparations to relieve nasal congestion but may cause adverse effects such as nervousness, dizziness, and skin reactions (Gratacós Gómez et al., 2021). It also treats symptoms of colds, flu, sinusitis, asthma, and bronchitis and is used non-medically for appetite reduction, drowsiness elimination, and concentration improvement (Głowacka & Wiela-Hojeńska, 2021).
Risks and Side Effects
Its use is associated with ischemic colitis, and it's suggested that further studies are required to confirm this hypothesis (Lichtenstein & Yee, 2000). Also, a single dose of oral pseudoephedrine does not significantly alter uterine or fetal blood flow in healthy pregnant patients in the third trimester (Smith et al., 1990).
Pharmacological Comparison
Ephedrine has a greater effect on increasing blood pressure and pulse rate than pseudoephedrine and is a more potent stimulator of adrenergic receptors (Hughes et al., 1983).
Drug Testing and Analysis
New methods have been developed for the microextraction and sensitive detection of pseudoephedrine in urine samples, highlighting its relevance in drug testing (Nemati & Mogaddam, 2021).
Risk of Adverse Effects in Specific Conditions
Pseudoephedrine can cause stroke in children with rhabdomyosarcoma even at recommended doses (Kendirli et al., 2006) and acute myocardial infarction in otherwise healthy individuals (Manini et al., 2005).
Safety And Hazards
Pseudoephedrine is generally safe for use as directed but can cause side effects such as insomnia, nervousness, excitability, dizziness, and increased heart rate. It is contraindicated in people with certain medical conditions.
将来の方向性
Research into pseudoephedrine and similar compounds continues, with a focus on improving efficacy, reducing side effects, and finding new therapeutic applications.
Please consult relevant scientific literature and databases for more detailed and up-to-date information. It’s also important to consult with a healthcare professional or a chemist for medical or detailed chemical information.
特性
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185895 | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(-)-Pseudoephedrine | |
CAS RN |
321-97-1 | |
| Record name | (-)-Pseudoephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Pseudoephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOEPHEDRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

